molecular formula C17H18FN3O3S B3006118 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040664-69-4

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B3006118
CAS No.: 1040664-69-4
M. Wt: 363.41
InChI Key: UXWHENGZRMWEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[c]pyrazole core fused with a tetrahydrothiophene sulfone moiety and a 4-fluorophenyl carboxamide group. The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and lipophilicity .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c18-11-4-6-12(7-5-11)19-17(22)16-14-2-1-3-15(14)20-21(16)13-8-9-25(23,24)10-13/h4-7,13H,1-3,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWHENGZRMWEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the synthesis, characterization, and biological activities of this specific compound.

Synthesis and Characterization

The synthesis of pyrazole derivatives typically involves multi-step organic reactions. The compound can be synthesized using a combination of cyclization and functionalization techniques. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors under acidic or basic conditions to create the pyrazole core.
  • Introduction of Functional Groups : The addition of the tetrahydrothiophene and fluorophenyl groups is achieved through nucleophilic substitutions and coupling reactions.

The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Effects : Compounds containing the pyrazole moiety have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, celecoxib, a well-known anti-inflammatory drug, is based on the pyrazole structure .
  • Anticancer Activity : Some studies suggest that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated effectiveness against various bacterial and fungal strains .

Case Studies

  • Study on Anti-inflammatory Activity : A recent study evaluated a series of pyrazole derivatives for their COX-inhibitory activity. The compound demonstrated significant inhibition compared to standard NSAIDs .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of apoptotic markers such as caspases .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with MIC values comparable to established antibiotics .

Data Summary

Activity TypeResultReference
Anti-inflammatorySignificant COX inhibition
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus and E. coli

Scientific Research Applications

Potassium Channel Modulation

Recent studies have explored the compound's ability to act as a modulator of GIRK1/2 potassium channels . These channels play crucial roles in various physiological processes, including cardiac rhythm and neuronal excitability. The compound's structural analogs have been synthesized and tested for their efficacy in activating these channels, showing promising results in enhancing potassium conductance and potentially providing therapeutic benefits for conditions such as arrhythmias and epilepsy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Research has highlighted its potential in targeting specific cancer types, particularly those resistant to conventional therapies .

Anti-inflammatory Effects

In vitro studies have suggested that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: GIRK Channel Activation

A study published in a themed collection on chemical probes demonstrated the synthesis and biological characterization of related compounds that activate GIRK channels. The findings indicated that compounds with similar structural features to our target compound exhibited significant activation of these channels, suggesting a pathway for further exploration in drug design .

Case Study 2: Anticancer Research

In another study focusing on the anticancer effects of related pyrazole derivatives, researchers found that certain modifications to the core structure enhanced cytotoxicity against breast cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents based on the original compound's framework .

Data Tables

Application AreaDescriptionReferences
Potassium Channel ModulationActivation of GIRK1/2 channels for potential treatment of arrhythmias
Anticancer ActivityInhibition of cancer cell proliferation; mechanisms involving apoptosis
Anti-inflammatory EffectsModulation of cytokine production; potential treatment for chronic diseases

Comparison with Similar Compounds

Compound 28a ()

  • Structure: tert-Butyl (2S)-cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate.
  • Key Features : Pyrazole core with 2,6-dimethoxyphenyl and 4-fluorophenyl groups; esterified cyclohexyl side chain.
  • Pharmacology: Tested in CHO-k1 cells for calcium mobilization (NTS1 receptor). Reported EC50 values in the nanomolar range, indicating potent agonist activity .

Compound 29b ()

  • Structure: 1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid.
  • Key Features : Free carboxylic acid group instead of an ester (cf. 28a), enhancing solubility.
  • Pharmacology : Demonstrated competitive binding affinity (Ki) in receptor assays, likely due to improved hydrogen-bonding capacity .
  • Comparison : The carboxylic acid moiety in 29b contrasts with the carboxamide in the target compound, suggesting differences in bioavailability and target selectivity.

Heterocyclic Analogues with Thiadiazole/Pyrrolidone Cores

1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide ()

  • Structure : Pyrrolidone core with 5-isopropylthiadiazole and 4-fluorophenyl groups.
  • Comparison : The thiadiazole moiety may reduce metabolic stability compared to the sulfone group in the target compound, which is resistant to oxidation .

Pharmacological and Physicochemical Data Comparison

Parameter Target Compound Compound 28a Compound 29b Thiadiazole Analogue
Core Structure Cyclopenta[c]pyrazole Pyrazole Pyrazole Pyrrolidone
Key Substituents Sulfone, 4-FPh Dimethoxyphenyl, 4-FPh Dimethoxyphenyl, 4-FPh Thiadiazole, 4-FPh
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~1.9 (acidic) ~2.2
Receptor Activity N/A NTS1 EC50 = 12 nM NTS1 Ki = 8 nM N/A
Solubility Low (sulfone hinders H2O) Moderate High (carboxylic acid) Moderate

Chirality Considerations

If the tetrahydrothiophene sulfone or pyrazole moieties in the target compound contain chiral centers, enantiomer-specific effects must be evaluated in future studies .

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity?

The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) and activators like HOBt·H2O to form the carboxamide bond. Reaction optimization should include monitoring by HPLC or LC-MS to ensure purity (>95%). Triethylamine is often used to neutralize acidic byproducts . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) is critical. Process control strategies, such as real-time pH monitoring and temperature regulation, enhance reproducibility .

Q. How can structural characterization be rigorously validated?

Use a combination of:

  • X-ray crystallography for absolute configuration determination (e.g., as demonstrated for analogous pyrazole-carboxamides in ).
  • NMR spectroscopy (1H, 13C, 2D-COSY) to confirm substituent connectivity, with deuterated DMSO or CDCl3 as solvents.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What solvent systems are optimal for solubility and stability studies?

Preliminary solubility screening in DMSO (for in vitro assays) and aqueous buffers (PBS, pH 7.4) is recommended. Stability under physiological conditions can be assessed via HPLC at 37°C over 24–72 hours. For hydrolytic stability, test in acidic (pH 3) and basic (pH 9) media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Compare bioactivity of the tetrahydrothiophene 1,1-dioxide moiety with sulfone or sulfonamide analogs (see for structural analogs).
  • Substituent effects : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to assess pharmacological impacts .
  • In silico docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), leveraging crystallographic data from related pyrazole derivatives .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using liver microsomes or hepatocytes.
  • Formulation adjustments : Improve bioavailability via liposomal encapsulation or prodrug strategies if poor solubility is observed in vivo .
  • Dose-response reevaluation : Ensure in vivo dosing aligns with in vitro IC50 values, accounting for tissue distribution .

Q. What computational tools are suitable for predicting metabolic pathways?

Use CYP450 inhibition assays (e.g., CYP3A4/2D6) and software like Schrödinger’s ADMET Predictor or MetaCore to identify potential metabolites. Cross-reference with experimental LC-MS/MS data from microsomal incubations .

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzymatic assays).
  • Batch-to-batch consistency : Characterize compound purity and stereochemistry rigorously, as impurities can skew results .
  • Collaborative replication : Partner with independent labs to confirm findings, as seen in multi-institutional studies in .

Q. What strategies optimize selectivity for target proteins?

  • Kinome-wide profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Crystal structure-guided design : Modify the cyclopenta[c]pyrazole core to sterically block non-target binding pockets .

Methodological Considerations

Q. What in vitro models are appropriate for toxicity screening?

  • Cytotoxicity assays : Use MTT or CellTiter-Glo in HEK293 or HepG2 cells.
  • hERG inhibition assays : Patch-clamp electrophysiology to assess cardiac risk .

Q. How can process simulation tools improve scale-up synthesis?

Apply Aspen Plus or COMSOL Multiphysics to model reaction kinetics, solvent recovery, and heat transfer. Membrane separation technologies (e.g., nanofiltration) can aid in continuous purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.